REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH2:12]>C1(C)C=CC=CC=1>[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][N:12]=[CH:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
8.82 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
CUSTOM
|
Details
|
The reaction was placed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to evaporate the toluene, which
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CN=CC=1SC=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |